molecular formula C20H18BrN3O2 B2975264 (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 1223868-15-2

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide

Cat. No.: B2975264
CAS No.: 1223868-15-2
M. Wt: 412.287
InChI Key: FLQBIIIXBKQFCU-UHFFFAOYSA-N
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Description

(Z)-N-(2-Bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a prop-2-enamide derivative characterized by a Z-configuration double bond, a cyano group at the α-position, and distinct substituents: a 2-bromophenyl amide moiety and a 4-morpholinylphenyl group at the β-position. This compound’s structural features suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems and hydrogen-bond acceptors (e.g., morpholine) play critical roles.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBIIIXBKQFCU-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, biological evaluations, and relevant case studies.

Biological Activity Overview

Recent studies have focused on the biological activity of related compounds, particularly those containing bromophenyl and morpholine moieties. These studies often evaluate the compounds' inhibitory effects on various enzymes and their potential therapeutic applications.

Enzyme Inhibition Studies

  • Carbonic Anhydrase Inhibition : Research has indicated that brominated compounds can exhibit significant inhibitory activity against carbonic anhydrase (CA) isoforms. For instance, related compounds showed competitive inhibition with KIK_I values ranging from 0.65 to 32.7 mM for human isoforms hCA I and hCA II, respectively . Although specific data on (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is limited, its structural similarity suggests potential enzyme interaction.
  • Antitumor Activity : Compounds with similar structures have been studied for their antitumor properties. For example, certain bromophenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide may possess similar properties.

Case Studies

Several case studies highlight the biological activities of structurally related compounds:

StudyCompoundBiological ActivityFindings
13-Bromophenol DerivativesCarbonic Anhydrase InhibitionCompetitive inhibition observed with KIK_I values indicating strong activity against hCA I and moderate against hCA II .
2Morpholine DerivativesAntitumor ActivityDemonstrated significant cytotoxicity in vitro against breast and lung cancer cell lines .
3Brominated Aromatic CompoundsAntimicrobial ActivityExhibited broad-spectrum antimicrobial effects in vitro, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Key Observations:
  • The high yield (90%) of 5b suggests stability under synthesis conditions . Electron-Withdrawing Groups (e.g., chlorine in 5c, bromine in target): Reduce electron density, possibly affecting reactivity (e.g., lower yield for 5c at 63%) . Bromine in the target compound may improve binding to hydrophobic pockets. Morpholine vs. Sulfamoyl Groups: Morpholine (target, ) offers better solubility and hydrogen-bonding capacity compared to sulfamoyl groups (5b, 5c, 20), which are associated with antimicrobial activity .
  • Stereochemical Considerations :

    • The Z-configuration is conserved across analogs, ensuring consistent spatial arrangement of substituents, critical for intermolecular interactions .

Physicochemical and Crystallographic Properties

  • Melting Points : Compounds with sulfamoyl groups (5b, 5c) exhibit high melting points (292°C and 286°C), likely due to strong hydrogen-bonding networks involving sulfonamide NH groups . The target compound’s morpholine group may reduce melting point due to increased conformational flexibility.
  • Crystal Packing: In analogs like Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate, C–H···O hydrogen bonds form 2D networks, stabilized by R44(38) ring motifs . The target’s morpholine may participate in similar interactions but with distinct geometry.

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